molecular formula C17H14ClNOS B5552421 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5552421
M. Wt: 315.8 g/mol
InChI Key: FJVKZODHTMTWNA-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a carboxamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzothiophene derivative and 2,3-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dimethylphenyl)benzamide
  • 3-chloro-N-(2,3-dimethylphenyl)propanamide
  • 3-chloro-N-(2,3-dimethylphenyl)thiophene-2-carboxamide

Uniqueness

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-10-6-5-8-13(11(10)2)19-17(20)16-15(18)12-7-3-4-9-14(12)21-16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKZODHTMTWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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